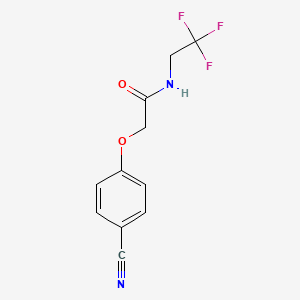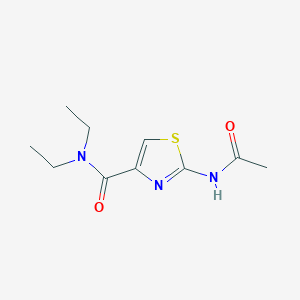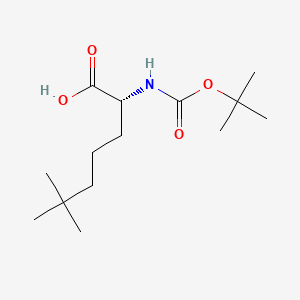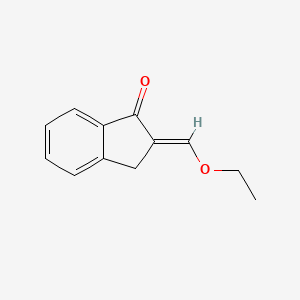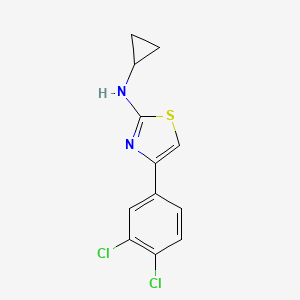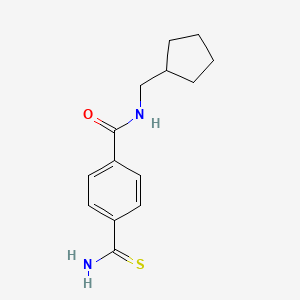
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a morpholine ring substituted with an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives of this compound.
Reduction Reactions: Products include sulfide derivatives of this compound.
Aplicaciones Científicas De Investigación
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is primarily based on its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Bromophenyl)sulfonyl)morpholine: Lacks the ethyl group on the morpholine ring, which may affect its reactivity and biological activity.
4-((4-Chlorophenyl)sulfonyl)-2-ethylmorpholine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions with biological targets.
4-((4-Methylphenyl)sulfonyl)-2-ethylmorpholine: Contains a methyl group instead of bromine, which can alter its steric and electronic properties.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H16BrNO3S |
|---|---|
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)sulfonyl-2-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-11-9-14(7-8-17-11)18(15,16)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 |
Clave InChI |
IZEKHSVQKFZCSY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


